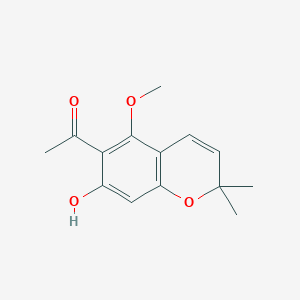
Evodinnol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Evodinnol is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Evodinnol typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of indolylboronic acids, which are reacted with electrophilic compounds under specific conditions . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are carried out in solvents like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may utilize sol-gel chemistry techniques, which involve the transformation of liquid precursors into solid materials through hydrolysis and condensation processes . This method is advantageous for producing large quantities of this compound with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Evodinnol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Evodinnol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Evodinnol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain
Propiedades
Número CAS |
529-70-4 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C14H16O4/c1-8(15)12-10(16)7-11-9(13(12)17-4)5-6-14(2,3)18-11/h5-7,16H,1-4H3 |
Clave InChI |
YZCIFCCSUSQBBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C1O)OC(C=C2)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


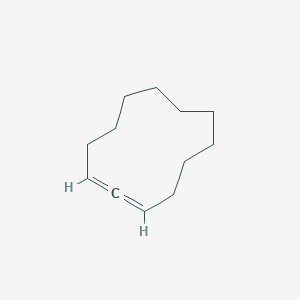
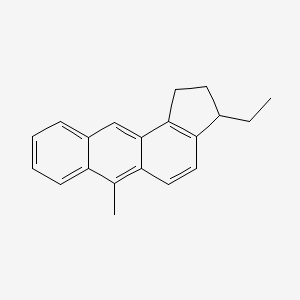
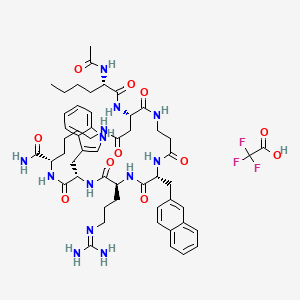

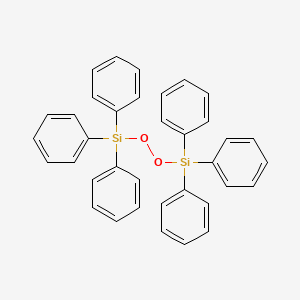
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
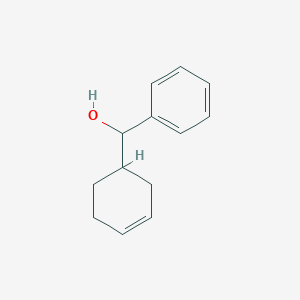

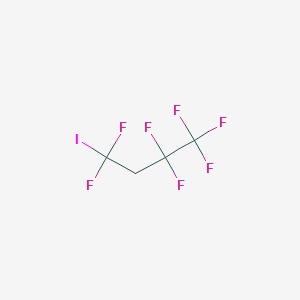

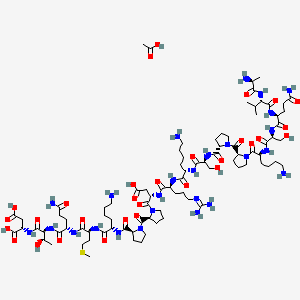


![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
